molecular formula C15H19ClN4O3 B13426132 Lenalidomide-C2-amine HCl

Lenalidomide-C2-amine HCl

Cat. No.: B13426132
M. Wt: 338.79 g/mol
InChI Key: XDXKRXRWJHXXOR-UHFFFAOYSA-N
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Description

Lenalidomide-C2-amine HCl is a derivative of lenalidomide, an immunomodulatory drug with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties. Lenalidomide is a 4-amino-glutamyl analogue of thalidomide and is used primarily in the treatment of multiple myeloma and myelodysplastic syndromes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lenalidomide typically involves the reaction of 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione with various reagents under controlled conditions. The process often includes steps such as nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production of lenalidomide involves large-scale synthesis using high-purity reagents and stringent quality control measures. The process is optimized for yield and purity, often employing advanced chromatographic techniques for purification .

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-C2-amine HCl undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include various derivatives of lenalidomide, which may have different pharmacological properties and applications .

Scientific Research Applications

Lenalidomide-C2-amine HCl has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lenalidomide-C2-amine HCl is unique in its specific targeting of the CRL4 CRBN E3 ubiquitin ligase complex, leading to the selective degradation of proteins involved in cancer cell survival. This specificity makes it a valuable tool in both research and clinical settings .

Properties

Molecular Formula

C15H19ClN4O3

Molecular Weight

338.79 g/mol

IUPAC Name

3-[7-(2-aminoethylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride

InChI

InChI=1S/C15H18N4O3.ClH/c16-6-7-17-11-3-1-2-9-10(11)8-19(15(9)22)12-4-5-13(20)18-14(12)21;/h1-3,12,17H,4-8,16H2,(H,18,20,21);1H

InChI Key

XDXKRXRWJHXXOR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCN.Cl

Origin of Product

United States

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